

Physical and chemical properties of Tuberostemonine alkaloid

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Compound of Interest

Compound Name: Tuberostemonine

Cat. No.: B192615

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Tuberostemonine Alkaloid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine is a prominent member of the Stemona alkaloids, a diverse group of natural products isolated from the roots of various Stemona species. These plants have a long history of use in traditional medicine, particularly for their potent antitussive and insecticidal properties. **Tuberostemonine**, with its complex pentacyclic structure, has attracted considerable interest from the scientific community for its intriguing chemical architecture and significant biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **Tuberostemonine**, detailed experimental protocols for its study, and insights into its mechanisms of action.

Physical and Chemical Properties

Tuberostemonine is a crystalline solid, and its physicochemical properties are crucial for its isolation, characterization, and formulation.^[1] The fundamental identifying and structural information for **Tuberostemonine** is summarized below.

Table 1: General and Structural Properties of **Tuberostemonine**

Property	Value	Reference
CAS Number	6879-01-2	[2][3][4][5]
Molecular Formula	C22H33NO4	[2][3][4][5]
Molecular Weight	375.5 g/mol	[3][4][5][6]
Appearance	Solid, Powder	[4][7]
IUPAC Name	(1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one	[3][5]
Canonical SMILES	<chem>CC[C@@H]1[C@H]2CCCCN3[C@H]2--INVALID-LINK--O4)C">C@H[C@@H]5[C@H]1OC(=O)[C@H]5C</chem>	[3]

The solubility and melting point are critical parameters for experimental design and drug development.

Table 2: Physicochemical Data for **Tuberostemonine**

Property	Value	Reference
Melting Point	86-87 °C	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, DMF. Partially soluble in DMF:PBS (pH 7.2) (1:2) at 0.33 mg/ml.	[4][7]

Spectroscopic data are essential for the structural elucidation and identification of **Tuberostemonine**.

Table 3: Spectroscopic Data References for **Tuberostemonine**

Spectroscopic Data	Reference
¹ H NMR and ¹³ C NMR	[6] [8] [9] [10]
Mass Spectrometry (MS)	[3] [6] [11] [12] [13]

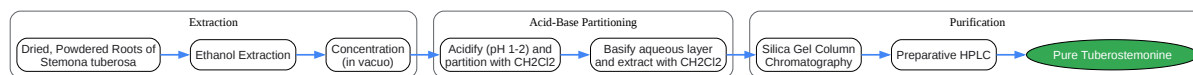
Experimental Protocols

Isolation and Purification of Tuberostemonine

Tuberostemonine is typically isolated from the roots of *Stemona tuberosa*. The general procedure involves an acid-base extraction followed by chromatographic purification.

Methodology:

- **Extraction:** The dried and powdered roots of *Stemona tuberosa* are extracted with ethanol. The resulting extract is concentrated under reduced pressure.
- **Acid-Base Partitioning:** The crude extract is acidified (e.g., with 5% HCl) and partitioned between an aqueous and an organic layer (e.g., CH₂Cl₂) to remove neutral and acidic impurities. The aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonia) and re-extracted with an organic solvent to yield the crude alkaloid mixture.[\[14\]](#)
- **Column Chromatography:** The crude alkaloid mixture is subjected to column chromatography on silica gel. A gradient elution system, such as dichloromethane-methanol with a small amount of aqueous ammonia, is often employed to separate the different alkaloids.[\[2\]](#)
- **Preparative HPLC:** Fractions enriched with **Tuberostemonine** from column chromatography can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield the pure compound.[\[15\]](#)[\[16\]](#)



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Caption: General workflow for the isolation and purification of **Tuberostemonine**.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a few milligrams of purified **Tuberostemonine** in a deuterated solvent such as chloroform-d (CDCl₃) in a standard 5 mm NMR tube.[17]
- 1H and 13C NMR Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution. Standard pulse programs are used for 1D spectra.[6]
- 2D NMR: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. [9]

Mass Spectrometry (MS):

- Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
- Sample Infusion: A dilute solution of **Tuberostemonine** in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source.
- Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are conducted to obtain

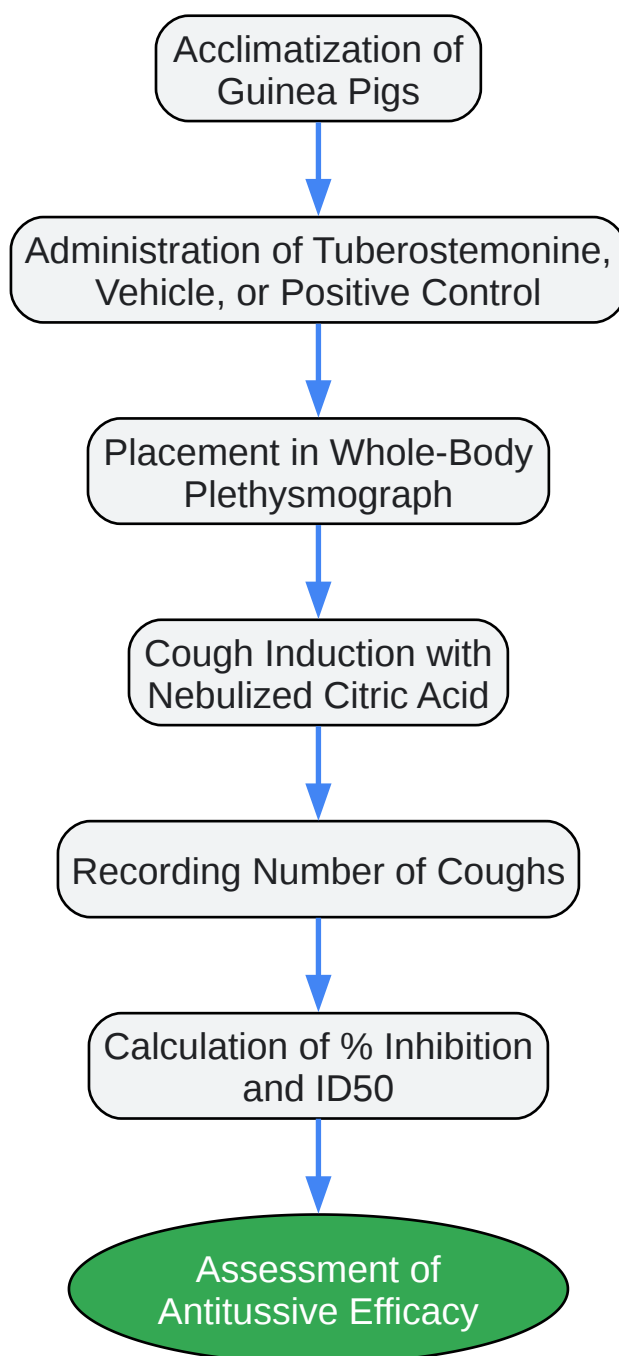
fragmentation patterns, which are crucial for structural confirmation.[\[3\]](#)[\[12\]](#)[\[18\]](#)

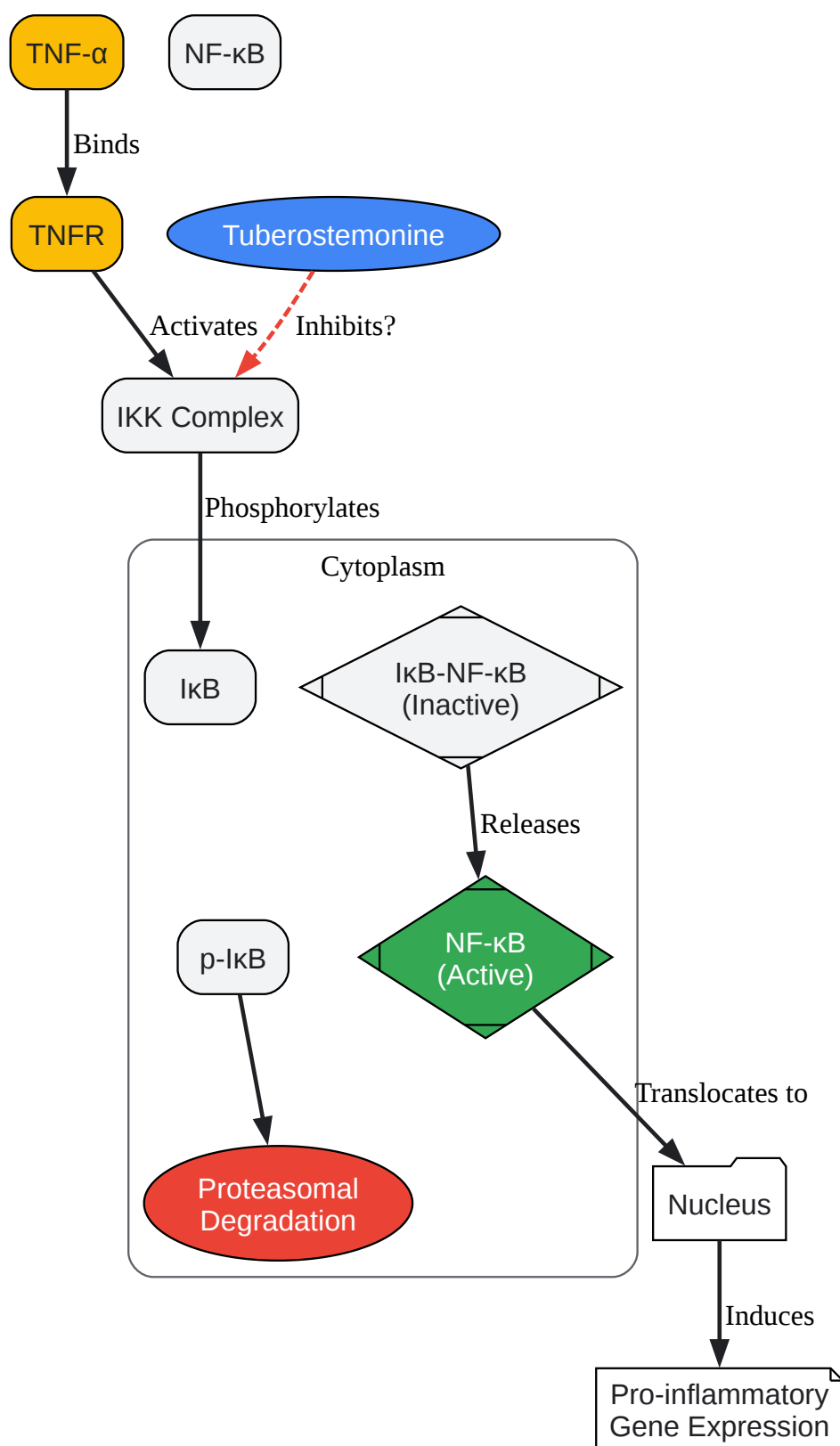
Antitussive Activity Assay: Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of antitussive agents.

Methodology:

- **Animals:** Male Dunkin-Hartley guinea pigs (300-400 g) are used. They are acclimatized to the laboratory conditions for at least one week before the experiment.[\[7\]](#)
- **Drug Administration:** **Tuberostemonine** is dissolved in a suitable vehicle and administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes. A vehicle control group and a positive control group (e.g., codeine) are included.
- **Cough Induction:** After a predetermined pre-treatment time (e.g., 30-60 minutes), each guinea pig is placed in a whole-body plethysmograph chamber. A 0.4 M solution of citric acid is nebulized into the chamber for a set duration (e.g., 3-5 minutes) to induce coughing.[\[7\]](#)
- **Data Collection:** The number of coughs is recorded during the citric acid exposure and for a short period afterward.[\[19\]](#)[\[20\]](#)
- **Data Analysis:** The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle-treated control group. The dose required to inhibit the cough response by 50% (ID50) can be determined to assess potency.





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